Product packaging for 2,3,4,5-Tetramethyl-2-cyclopentenone(Cat. No.:CAS No. 54458-61-6)

2,3,4,5-Tetramethyl-2-cyclopentenone

Cat. No.: B1293718
CAS No.: 54458-61-6
M. Wt: 138.21 g/mol
InChI Key: ARUAYSANQMCCEN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Cyclopentenone Derivatives

The study of cyclopentenone derivatives has a rich history rooted in the exploration of natural products and the development of synthetic methodologies. The cyclopentenone core is a structural motif present in a wide array of biologically active compounds, including prostaglandins (B1171923), jasmone, and various antibiotics. This prevalence in nature spurred early interest in understanding the chemistry and synthesis of this five-membered ring system.

Early synthetic efforts were often extensions of classical carbonyl chemistry, such as aldol (B89426) condensations and Robinson annulations, adapted for the construction of five-membered rings. However, these methods sometimes faced challenges in terms of regioselectivity and stereocontrol, particularly for highly substituted derivatives.

A significant leap in the synthesis of cyclopentenones came with the advent of transition metal-catalyzed reactions. The Pauson-Khand reaction, for instance, provided a powerful method for the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone ring. Another key development was the Nazarov cyclization, an electrocyclic reaction of divinyl ketones to produce cyclopentenones. These methods, along with others like ring-closing metathesis, have been refined over the years to allow for greater control over the structure of the final product.

The evolution of these synthetic strategies has been driven by the continuous need for more efficient and selective ways to access complex molecular architectures. The focus has shifted from the synthesis of the basic cyclopentenone scaffold to the precise installation of various substituents, leading to the development of methods for creating highly functionalized and stereochemically complex cyclopentenone derivatives. This historical progression has laid the groundwork for the contemporary relevance of specific compounds like 2,3,4,5-Tetramethyl-2-cyclopentenone.

Contemporary Relevance in Advanced Organic Synthesis and Materials Science

In the current research landscape, this compound serves as a valuable building block in both advanced organic synthesis and the development of novel materials. Its fully substituted nature provides a unique platform for creating sterically hindered and electronically distinct molecular frameworks.

In Advanced Organic Synthesis:

A primary application of this compound is in the synthesis of substituted tetramethylcyclopentadienyl (Cp*) ligands. acs.org The cyclopentenone can be converted to the corresponding cyclopentadiene, which is a crucial ligand in organometallic chemistry. These ligands are known for their ability to stabilize metal centers in various oxidation states and create catalytically active species. For example, this compound has been used in the synthesis of chiral pre-ligands, such as (R)-3,3′-bis(tetramethylcyclopentadienyl)-2,2′-bismethoxy-1,1′-bisnaphthalene. chemicalbook.com These specialized ligands are instrumental in developing catalysts for asymmetric synthesis, a field dedicated to creating chiral molecules with a specific three-dimensional arrangement, which is of paramount importance in the pharmaceutical industry. The compound is also generally described as an important organic and pharmaceutical intermediate. chemicalbook.com

In Materials Science:

The utility of this compound extends into the realm of materials science, primarily through its role as a precursor to functional materials. unilongmaterial.comchemicalbook.com Organometallic compounds derived from tetramethylcyclopentadienyl ligands, which can be synthesized from this cyclopentenone, have been incorporated into polymers. acs.org These organometallic polymers are a class of hybrid materials that combine the processability of organic polymers with the unique electronic, magnetic, and catalytic properties of metals. The incorporation of metal-containing moieties into a polymer backbone can lead to materials with applications in areas such as catalysis, sensors, and advanced coatings. The specific properties of these materials can be tuned by altering the metal center and the substitution pattern on the cyclopentadienyl (B1206354) ligand, for which this compound serves as a key starting material.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is focused on several key areas, driven by the compound's unique structure and its potential for creating novel molecules and materials. The primary objectives of this research can be summarized as follows:

Exploration of its Reactivity: Understanding the chemical reactivity of this highly substituted cyclopentenone is crucial for its application as a synthetic intermediate. Academic studies focus on elucidating its behavior in various chemical transformations, including nucleophilic additions, cycloadditions, and rearrangements, to expand its utility in organic synthesis.

Design and Synthesis of Novel Ligands: A major goal is the use of this compound as a precursor for the synthesis of new and sophisticated cyclopentadienyl ligands. The objective is to create ligands with tailored steric and electronic properties that can lead to the development of more active and selective catalysts for a wide range of chemical reactions.

Creation of Advanced Materials: Academic inquiry also aims to explore the incorporation of derivatives of this compound into new materials. This includes the synthesis and characterization of organometallic polymers and other functional materials with novel optical, electronic, or catalytic properties. The long-term goal is to develop materials with practical applications in fields such as electronics, energy, and environmental remediation.

Investigation of Biological Activity: While the primary focus has been on its synthetic applications, there is an underlying interest in the potential biological activity of derivatives of this compound. Given that the broader class of cyclopentenones exhibits a range of biological effects, a secondary objective is to screen new compounds derived from this starting material for potential pharmaceutical applications.

In essence, the academic inquiry surrounding this compound is a multifaceted endeavor that spans from fundamental synthetic chemistry to the cutting edge of materials science and catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B1293718 2,3,4,5-Tetramethyl-2-cyclopentenone CAS No. 54458-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetramethylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-5-6(2)8(4)9(10)7(5)3/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUAYSANQMCCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C(=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20969620
Record name 2,3,4,5-Tetramethylcyclopent-2-en-1-one
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54458-61-6
Record name 2,3,4,5-Tetramethyl-2-cyclopentenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54458-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyclopenten-1-one, 2,3,4,5-tetramethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetramethylcyclopent-2-en-1-one
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Synthetic Methodologies for 2,3,4,5 Tetramethyl 2 Cyclopentenone

Established Synthetic Pathways and Mechanistic Investigations

Established synthetic routes to 2,3,4,5-tetramethyl-2-cyclopentenone often rely on the transformation of readily available precursors through well-understood reaction mechanisms. These methods have been refined over time to provide reliable access to the target compound.

Acid-Catalyzed Transformations from Pyranone Precursors

A well-documented method for the synthesis of this compound involves the acid-catalyzed rearrangement of a pyranone precursor. Specifically, 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone serves as a suitable starting material for this transformation.

The reaction is typically carried out in a potent acidic medium, such as a mixture of formic acid and sulfuric acid. The pyranone precursor, when subjected to these conditions and heated, undergoes a ring contraction to form the desired cyclopentenone. The mechanism is believed to proceed through protonation of the pyranone oxygen, followed by a series of rearrangements that ultimately lead to the formation of the more stable five-membered ring structure. A detailed experimental procedure involves adding the tetramethyl-γ-pyrone to a cooled solution of formic and sulfuric acid, followed by heating to facilitate the rearrangement. The product is then isolated through extraction and purified by fractional distillation.

Table 1: Reaction Parameters for Acid-Catalyzed Synthesis

Parameter Value
Starting Material 2,3,5,6-Tetrahydro-2,3,5,6-tetramethyl-γ-pyrone
Reagents 95-97% Formic Acid, Sulfuric Acid
Reaction Temperature 50 °C
Reaction Time 16-24 hours
Purification Method Fractional Distillation
Boiling Point of Product 77-90 °C (15 Torr)

Reactions Involving Ketone Precursors with Organometallic Reagents (e.g., Titanium Trichloropropoxide and Acetaldehyde)

Another established route utilizes ketone precursors in the presence of organometallic reagents. This method offers an alternative pathway to the cyclopentenone ring system. The synthesis can be achieved by reacting a suitable ketone with titanium trichloropropoxide and acetaldehyde (B116499).

In this process, a starting ketone is treated with a titanium catalytic solution, specifically containing a trichloropropoxytitanium complex, along with anhydrous magnesium chloride in a solvent such as butyl acetate. The reaction mixture is heated, and acetaldehyde is added dropwise. The titanium reagent plays a crucial role in mediating the condensation and cyclization sequence that leads to the formation of the tetramethyl-substituted cyclopentenone. Following the reaction, the mixture is hydrolyzed and neutralized to allow for the isolation and purification of the final product.

Table 2: Key Components in Organometallic-Mediated Synthesis

Component Role
Starting Ketone Precursor to the cyclopentenone backbone
Titanium Trichloropropoxide Catalytic species for condensation and cyclization
Acetaldehyde Reactant in the formation of the ring
Anhydrous Magnesium Chloride Co-catalyst/activator

Dehydrogenation Strategies for Cyclopentanone (B42830) Precursors

The conversion of a saturated cyclopentanone precursor, such as 2,3,4,5-tetramethylcyclopentanone, to its corresponding α,β-unsaturated cyclopentenone is a plausible synthetic strategy. One of the prominent methods for achieving such a transformation is the Saegusa-Ito oxidation. This reaction provides a pathway for the α,β-dehydrogenation of ketones.

The Saegusa-Ito oxidation typically involves a two-step process. First, the ketone is converted into its silyl (B83357) enol ether derivative. This is followed by treatment with a palladium(II) salt, such as palladium(II) acetate, which facilitates the elimination of the silyloxy group and a hydrogen atom from the adjacent carbon, thereby introducing a double bond. While this method is a general and powerful tool for the synthesis of enones, its specific application to 2,3,4,5-tetramethylcyclopentanone to yield the target compound would depend on the successful formation of the silyl enol ether and the subsequent palladium-catalyzed elimination. The regioselectivity of the double bond formation would also be a key consideration in this highly substituted system.

Novel and Emerging Synthetic Approaches

In addition to established methods, contemporary organic synthesis has seen the development of novel strategies for constructing cyclopentenone rings with high efficiency and selectivity. These approaches often utilize modern catalytic systems and explore new mechanistic pathways.

Tandem Cycloaddition Reactions for Cyclopentenone Ring Formation

Tandem reactions that form multiple bonds in a single operation offer an efficient approach to complex molecules. For cyclopentenone synthesis, the Pauson-Khand reaction and the Nazarov cyclization are notable examples of powerful cycloaddition strategies.

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to form a cyclopentenone. wikipedia.orgorganic-chemistry.orgresearchgate.net For the synthesis of this compound, this would hypothetically involve the reaction of 2,3-dimethyl-2-butene (B165504) with propyne (B1212725) in the presence of a cobalt carbonyl source. The reaction proceeds through the formation of a cobalt-alkyne complex, followed by coordination and insertion of the alkene and then carbon monoxide, ultimately leading to the cyclized product. wikipedia.orgwikipedia.org The regioselectivity of this intermolecular reaction would be a critical factor to control to achieve the desired substitution pattern.

The Nazarov cyclization is another powerful tool for cyclopentenone synthesis, involving the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgorganic-chemistry.org To apply this to the synthesis of the target molecule, a divinyl ketone precursor such as 3,4,5-trimethylhepta-2,5-dien-4-one would be required. Treatment of this precursor with a Lewis or Brønsted acid would generate a pentadienyl cation, which then undergoes a conrotatory electrocyclization to form an oxyallyl cation. wikipedia.org Subsequent elimination of a proton leads to the formation of the cyclopentenone ring. The substitution pattern on the divinyl ketone precursor is crucial for directing the regiochemical outcome of the final product.

Utilization of Vinyl Cation Intermediates as Cyclopentenone Precursors

A more recent and innovative approach to cyclopentenone synthesis involves the generation and intramolecular reaction of vinyl cation intermediates. This method provides access to substituted cyclopentenones through a unique reaction cascade.

This strategy often begins with a β-hydroxy-α-diazo ketone as the precursor. Upon treatment with a Lewis acid, the diazo compound is activated, leading to the formation of a vinyl cation intermediate. This reactive species can then undergo a 1,2-shift followed by an intramolecular C-H insertion at a non-activated gamma C-H bond to construct the cyclopentenone ring. nih.gov This approach offers an alternative to traditional transition metal-catalyzed C-H insertion reactions and can provide access to products that may be difficult to obtain through other methods. The success of this methodology for the synthesis of this compound would depend on the design of a suitable β-hydroxy-α-diazo ketone precursor that would lead to the desired substitution pattern after the rearrangement and C-H insertion sequence.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2,3,5,6-Tetrahydro-2,3,5,6-tetramethyl-γ-pyrone
Formic Acid
Sulfuric Acid
Titanium Trichloropropoxide
Acetaldehyde
Anhydrous Magnesium Chloride
Butyl Acetate
2,3,4,5-Tetramethylcyclopentanone
Palladium(II) Acetate
2,3-Dimethyl-2-butene
Propyne
3,4,5-Trimethylhepta-2,5-dien-4-one

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. acs.orgorganic-chemistry.org The application of microwave irradiation can lead to rapid and efficient heating of the reaction mixture, often resulting in significantly shorter reaction times compared to conventional heating methods. organic-chemistry.org While the broader field of cyclopentenone synthesis has benefited from this technology, specific, detailed protocols for the microwave-assisted synthesis of this compound are not extensively documented in publicly available scientific literature.

However, related microwave-assisted reactions for the synthesis of substituted cyclopentenones, such as the Pauson-Khand reaction and the Nazarov cyclization, have been reported. For instance, microwave irradiation has been shown to promote the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, to form cyclopentenones. nih.gov Similarly, the Nazarov cyclization, an electrocyclic ring closure of divinyl ketones, can be facilitated by microwave heating to produce alkylidenecyclopent-2-enones. researchgate.net These examples suggest the potential applicability of microwave-assisted techniques for the synthesis of this compound, although specific research and developed protocols for this particular compound are yet to be widely published. The general advantages of microwave-assisted synthesis are summarized in the table below.

AdvantageDescription
Rate EnhancementSignificant reduction in reaction times from hours to minutes.
Higher YieldsImproved conversion of reactants to products.
Greater SelectivityPotential for improved regio- and stereoselectivity.
Cleaner ReactionsReduction of side products and thermal degradation.
Energy EfficiencyLocalized heating of the reaction mixture is more energy-efficient.

Stereoselective Synthesis of this compound Isomers (cis/trans configurations)

The stereochemistry of the methyl groups at positions 4 and 5 of the cyclopentenone ring gives rise to cis and trans diastereomers. While methods for the synthesis of this compound often result in a mixture of these isomers, specific literature detailing methodologies for the stereoselective synthesis of either the pure cis or trans isomer is limited.

One reported synthesis of this compound describes the formation of a mixture of isomers with a trans:cis ratio of 85:15. This particular method involves the reaction of a starting ketone with acetaldehyde in the presence of a titanium catalytic solution and anhydrous magnesium chloride. The reaction is heated and the resulting product mixture is isolated after hydrolysis and neutralization.

Controlling the stereoselectivity in cyclopentenone synthesis is a broader challenge in organic chemistry. For instance, in the context of the Pauson-Khand reaction, the stereochemistry of the product can be influenced by the steric hindrance of the substituents on the alkene and alkyne reactants. organic-chemistry.org Similarly, in Nazarov cyclizations, the stereochemical outcome is governed by conrotatory electrocyclization, but subsequent proton transfer steps can lead to a loss of diastereoselectivity. organic-chemistry.org While these principles are well-established for other cyclopentenone systems, their specific application to control the cis/trans configuration of this compound has not been extensively reported. Further research is needed to develop synthetic routes that can selectively yield either the cis or trans isomer of this compound.

Methodologies for Yield Optimization and Process Scalability in Academic Research

Optimizing the yield and ensuring the scalability of a synthetic process are crucial aspects of chemical research. For the synthesis of this compound, different approaches have reported varying yields, indicating that there is scope for optimization.

In the broader context of cyclopentenone synthesis, several strategies for yield optimization are employed in academic research. For the Pauson-Khand reaction, for example, variations in catalysts (e.g., using rhodium or ruthenium complexes instead of cobalt), the use of additives like phosphines or amines to enhance catalyst activity, and the selection of appropriate solvents can significantly improve yields. numberanalytics.com Milder reaction conditions, such as lower temperatures and pressures, can also contribute to higher yields and cleaner reactions. numberanalytics.com

The scalability of a synthesis from a laboratory setting to a larger scale is another important consideration. While specific studies on the process scalability of this compound synthesis in an academic context are not detailed in the available literature, general principles of process chemistry would apply. These include the investigation of continuous flow synthesis as an alternative to batch processing, which can offer better control over reaction parameters and potentially lead to higher throughput and safer operation. researchgate.net A study on the synthesis of a different cyclopentenone building block demonstrated the successful scaling of a continuous flow process to a production rate of 3 kg/day . researchgate.net Such approaches could potentially be adapted for the synthesis of this compound to improve both yield and scalability.

The following table summarizes the reported yields for two different synthetic methods for this compound.

Starting MaterialReagentsReported YieldIsomer Mixture
2,3,5,6-Tetrahydro-2,3,5,6-tetramethyl-γ-pyroneHCOOH, H₂SO₄75%Not Specified
Ketone and AcetaldehydeTitanium catalyst, MgCl₂27%trans:cis = 85:15

Reactivity and Reaction Mechanisms of 2,3,4,5 Tetramethyl 2 Cyclopentenone

Fundamental Reactivity Profiles (Electrophilic vs. Nucleophilic Centers)

Like other ketones, 2,3,4,5-tetramethyl-2-cyclopentenone possesses both electrophilic and nucleophilic centers, which dictates its fundamental reactivity.

Electrophilic Center : The carbonyl carbon atom is electron-deficient due to the high electronegativity of the adjacent oxygen atom. This renders the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles.

Nucleophilic Center : The carbonyl oxygen atom, with its lone pairs of electrons, acts as a nucleophilic center and a Lewis base. It can be protonated or attacked by strong electrophiles.

The presence of the carbon-carbon double bond in conjugation with the carbonyl group creates an extended π-system. This conjugation results in a resonance structure where a partial positive charge is delocalized to the β-carbon, making it another potential electrophilic site for conjugate addition by soft nucleophiles. However, the presence of four electron-donating methyl groups on the ring can modulate this reactivity.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, allowing for the rapid construction of cyclic molecules. The potential for this compound to participate in such reactions is primarily linked to its α,β-unsaturated system.

[3+2] Cycloaddition Processes and Mechanistic Elucidation

[3+2] cycloadditions are powerful reactions for the synthesis of five-membered rings. In these processes, a three-atom component (1,3-dipole) reacts with a two-atom component (a dipolarophile). While cyclopentenones can serve as dipolarophiles, specific studies detailing the participation of this compound in [3+2] cycloaddition reactions are not extensively documented in current literature. Mechanistically, these reactions are understood to proceed through a concerted pathway involving a cyclic transition state where six π-electrons are reorganized. sci-rad.com The precise mechanism, whether synchronous or asynchronous, can be influenced by the electronic nature of both the 1,3-dipole and the dipolarophile. mdpi.com

Diels-Alder Reactions and Related Pericyclic Transformations

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this context, the α,β-unsaturated ketone moiety of this compound allows it to function as a dienophile. The reactivity of a dienophile in a Diels-Alder reaction is typically enhanced by the presence of electron-withdrawing groups. youtube.comlibretexts.org The carbonyl group serves this function, making the double bond electron-poor and more susceptible to reaction with an electron-rich diene.

However, the four methyl groups on the this compound ring are electron-donating, which would be expected to decrease its dienophilic reactivity compared to unsubstituted 2-cyclopentenone. youtube.com Furthermore, steric hindrance from the methyl groups at the C2 and C5 positions could impede the approach of the diene. While the general principles of pericyclic reactions are well-established, specific examples of this compound undergoing Diels-Alder or other pericyclic transformations are not prominently featured in available research. libretexts.orgwikipedia.org

Role as a Synthetic Equivalent

One of the most significant applications of this compound is its use as a precursor to the tetramethylcyclopentadienyl (Cp*Me4) ligand, a crucial component in organometallic chemistry.

Generation and Reactivity of this compound Enolate as a Tetramethylcyclopentadienyl Anion Equivalent

This compound serves as a synthetic equivalent for the tetramethylcyclopentadienyl anion. This transformation is typically achieved by reacting the ketone with strong nucleophiles, such as organolithium or Grignard reagents. The reaction proceeds via a nucleophilic attack on the electrophilic carbonyl carbon. This addition generates a lithium alkoxide intermediate, which can then undergo an elimination reaction (dehydration) under appropriate workup conditions to form the highly valuable tetramethylcyclopentadiene. This diene can then be deprotonated to generate the desired tetramethylcyclopentadienyl anion. This anion is a key component in the synthesis of "constrained geometry" catalysts and other organometallic complexes. chemicalbook.com

Derivatization Strategies and Functional Group Interconversions

The reactivity of the ketone functionality is central to the derivatization of this compound. These strategies primarily involve the conversion of the carbonyl group into other functionalities, leading to more complex molecular architectures.

A notable example is its use in the synthesis of chiral pre-ligands. For instance, this compound reacts with (R)-3,3′-dilithium-2,2′-bismethoxy-1,1′-bisnaphthalene. chemicalbook.com This reaction involves a double nucleophilic addition to the carbonyl group, ultimately leading to the formation of (R)-3,3′-bis(tetramethylcyclopentadienyl)-2,2′-bismethoxy-1,1′-bisnaphthalene and (R)-3-tetramethylcyclopentadienyl-2,2′-bismethoxy-1,1′-bisnaphthalene. chemicalbook.com

Another documented derivatization involves a "one-pot" synthesis of a bifunctional mono-Cp phenol (B47542) ligand precursor. In this process, 2-bromo-4-methylphenol (B149215) is treated with n-butyllithium, followed by the addition of this compound to produce 2-(tetramethylcyclopentadienyl)-4-methylphenol. chemicalbook.com These transformations highlight the role of the ketone as a versatile functional handle for constructing complex ligands used in catalysis. chemicalbook.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol nih.gov
CAS Number 54458-61-6
Appearance Clear Liquid
Boiling Point 100 °C at 30 mmHg
Density 0.917 g/mL at 25 °C
Refractive Index n20/D 1.476
Flash Point 73 °C (163.4 °F) - closed cup

Table 2: Derivatization Reactions of this compound

Reactant(s)Product(s)Reaction Type
(R)-3,3′-dilithium-2,2′-bismethoxy-1,1′-bisnaphthalene(R)-3,3′-bis(tetramethylcyclopentadienyl)-2,2′-bismethoxy-1,1′-bisnaphthalene and (R)-3-tetramethylcyclopentadienyl-2,2′-bismethoxy-1,1′-bisnaphthalene chemicalbook.comNucleophilic Addition / Ligand Synthesis
1. n-Butyllithium 2. 2-Bromo-4-methylphenol2-(tetramethylcyclopentadienyl)-4-methylphenol chemicalbook.comNucleophilic Addition / Ligand Synthesis

Condensation Reactions with Carbonyl Compounds

Detailed research findings on the condensation reactions of this compound specifically with other carbonyl compounds, such as aldol (B89426) or Knoevenagel condensations, are not extensively documented in readily available scientific literature. The steric hindrance caused by the methyl groups at the α- and β-positions of the carbonyl group, as well as the adjacent C4 and C5 positions, likely plays a significant role in its reactivity profile.

In typical aldol-type reactions, an enolate is formed by deprotonation of an α-hydrogen. In this compound, the α-carbon (C5) is a tertiary center, possessing a single proton. While deprotonation is possible, the resulting enolate would be sterically hindered, potentially impeding its subsequent nucleophilic attack on another carbonyl compound. Furthermore, the competing deprotonation of the allylic methyl groups at C2 and C3 could lead to alternative reaction pathways.

While specific examples with this compound are scarce, the general principles of condensation reactions involving sterically hindered ketones suggest that forcing conditions, such as the use of strong, non-nucleophilic bases and elevated temperatures, might be necessary to promote such transformations. The regioselectivity of enolate formation and the stereochemical outcome of any subsequent addition would be of significant interest in such studies.

Reductions and Oxidations Affecting the Carbonyl and Alkene Functionalities

The dual functionality of this compound, possessing both a carbonyl group and a carbon-carbon double bond, allows for a range of reduction and oxidation reactions. The selectivity of these transformations is a key aspect of its chemical reactivity.

Reductions:

The reduction of α,β-unsaturated ketones can occur at the carbonyl group (1,2-addition) to yield an allylic alcohol, or at the double bond (1,4-conjugate addition) to produce a saturated ketone. The outcome is highly dependent on the reducing agent and reaction conditions.

While specific studies on the reduction of this compound are limited, it is known to react with organolithium reagents, which can act as both nucleophiles and reducing agents. For instance, in the synthesis of a bifunctional mono-Cp phenol ligand precursor, this compound reacts with an in situ generated dilithio reagent. This reaction proceeds via nucleophilic addition to the carbonyl group, indicating its susceptibility to attack by strong nucleophiles.

Catalytic hydrogenation would be expected to reduce the carbon-carbon double bond to afford 2,3,4,5-tetramethylcyclopentanone. The stereochemistry of the incoming hydrogen atoms would likely be influenced by the existing methyl groups on the cyclopentane (B165970) ring.

Oxidations:

The oxidation of this compound can target either the alkene or the allylic positions. Epoxidation of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide. The stereoselectivity of this reaction would be of interest due to the chiral centers present in the molecule.

Another potential oxidation is the Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the migration of the more substituted α-carbon (C5) would be anticipated.

Halogenation and Subsequent Cross-Coupling Reactions

Information regarding the direct halogenation of this compound and its subsequent use in cross-coupling reactions is not well-documented in the scientific literature. However, general principles of α,β-unsaturated ketone chemistry allow for predictions of its potential reactivity.

Halogenation:

Halogenation of α,β-unsaturated ketones can occur at various positions depending on the reaction conditions. Electrophilic addition of halogens (e.g., Br₂) to the double bond is a possibility, though this can be complex with enones. More likely would be radical-mediated allylic halogenation, for instance using N-bromosuccinimide (NBS), which could introduce a bromine atom at one of the allylic methyl groups (at C2 or C3). Alternatively, α-halogenation at the C5 position could be achieved under specific enolate-forming conditions followed by quenching with a halogen source.

Cross-Coupling Reactions:

Once a halogenated derivative of this compound is obtained, it could theoretically be employed in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

For example, a vinyl halide derivative could participate in Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Heck reactions with alkenes. Similarly, an allylic halide could be used in reactions like the Stille coupling with organostannanes. The success of these reactions would depend on the stability of the halogenated substrate and its ability to undergo the requisite steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The steric hindrance around the reaction center would likely be a significant factor influencing the feasibility and efficiency of these transformations.

Below is a table summarizing potential cross-coupling reactions for a hypothetical halogenated derivative of this compound.

Cross-Coupling ReactionCoupling PartnersCatalyst System (Typical)Potential Product
Suzuki-Miyaura Vinyl/Aryl Halide + Organoboron ReagentPd(0) catalyst, BaseVinyl/Aryl substituted cyclopentenone
Sonogashira Vinyl/Aryl Halide + Terminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseAlkynyl substituted cyclopentenone
Heck Vinyl/Aryl Halide + AlkenePd(0) catalyst, BaseAlkenyl substituted cyclopentenone
Stille Vinyl/Aryl/Allylic Halide + OrganostannanePd(0) catalystSubstituted cyclopentenone

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 2,3,4,5 Tetramethyl 2 Cyclopentenone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed information about the structure and chemical environment of a molecule. For 2,3,4,5-tetramethyl-2-cyclopentenone, NMR is crucial for confirming the carbon skeleton, identifying the electronic environment of each proton and carbon atom, and assigning the relative stereochemistry of the methyl groups at positions 4 and 5.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons within a molecule. The spectrum of this compound shows signals corresponding to the different methyl groups and the protons on the cyclopentenone ring. For the trans isomer, specific chemical shifts and multiplicities have been reported, allowing for the assignment of each proton. chemicalbook.com

The two methyl groups attached to the double bond (at C-2 and C-3) appear as singlets because they have no adjacent protons to couple with. The methyl groups at the chiral centers (C-4 and C-5) appear as doublets, as they are split by the single proton on their respective carbons. The methine protons (at C-4 and C-5) appear as multiplets due to coupling with the adjacent methyl protons and each other. chemicalbook.com

¹H NMR Data for trans-2,3,4,5-Tetramethyl-2-cyclopentenone

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
1.15 d (doublet) 3H Methyl group protons
1.19 d (doublet) 3H Methyl group protons
1.68 s (singlet) 3H Methyl group protons
1.88 m (multiplet) 1H Methine proton
1.98 s (singlet) 3H Methyl group protons
2.25 m (multiplet) 1H Methine proton

Data sourced from ChemicalBook. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for the trans isomer of this compound shows nine distinct signals, corresponding to the nine carbon atoms in the structure. chemicalbook.com These include signals for the four methyl carbons, the two methine carbons, the two olefinic carbons of the double bond, and the carbonyl carbon. The carbonyl carbon is characteristically found at a very high chemical shift (downfield), typically above 200 ppm, due to its deshielded nature. chemicalbook.com

To further differentiate the types of carbon atoms (C, CH, CH₂, CH₃), a DEPT experiment is employed.

DEPT-45 shows all protonated carbons.

DEPT-90 only shows signals for CH (methine) carbons.

DEPT-135 shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

By comparing the standard ¹³C NMR spectrum with the various DEPT spectra, each carbon in the this compound framework can be unambiguously assigned.

¹³C NMR Data for trans-2,3,4,5-Tetramethyl-2-cyclopentenone

Chemical Shift (δ) ppm Carbon Type (Inferred from DEPT)
8.5 CH₃
14.6 CH₃
15.1 CH₃
17.7 CH₃
46.2 CH
48.4 CH
134.5 C (quaternary)
171.6 C (quaternary)
211.0 C=O (carbonyl)

Data sourced from ChemicalBook. chemicalbook.com

While 1D NMR spectra identify the different proton and carbon environments, 2D NMR techniques are essential for assembling the molecular structure by revealing how these atoms are connected.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the methine proton at C-4 and the protons of the C-4 methyl group. Similarly, it would show correlations between the C-5 methine proton and its adjacent C-5 methyl protons, as well as a correlation between the C-4 and C-5 methine protons, confirming their connectivity within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of each methyl group to the ¹³C signal of its corresponding carbon. It would also directly link the methine proton signals to their respective methine carbon signals, confirming the C-H attachments.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high precision. This allows for the determination of its elemental formula. The molecular formula of this compound is C₉H₁₄O. nih.gov HRMS can distinguish this formula from other possible formulas that have the same nominal mass. The calculated exact mass for C₉H₁₄O is 138.1045 g/mol . nih.gov An experimental HRMS measurement that matches this value confirms the elemental composition of the compound.

Commercial samples of this compound often exist as a mixture of cis and trans diastereomers. chemicalbook.com Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing such mixtures. The gas chromatograph first separates the components of the mixture based on their different boiling points and interactions with the GC column. As each separated component elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, which then fragment in a reproducible manner. The resulting mass spectrum is a fingerprint for that specific compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 138. The most abundant peak in the spectrum (the base peak) is often observed at m/z 123. nih.gov This corresponds to the loss of a methyl group (CH₃•, mass 15) from the molecular ion, a common fragmentation pathway for methylated cyclic ketones. Analysis of the GC-MS data allows for both the separation of the isomers and their individual identification based on their mass spectra. nih.gov

Key Mass Spectrometry Data for this compound

m/z Value Interpretation
138 Molecular Ion [M]⁺
123 Base Peak; [M - CH₃]⁺
95 Further fragmentation

Data sourced from PubChem. nih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are pivotal techniques for identifying the functional groups present in this compound. The analysis of its IR spectrum allows for the confirmation of key structural features through the detection of characteristic vibrational frequencies. While detailed vibrational analyses for this specific molecule are not extensively published, the expected absorption bands can be predicted based on the known frequencies for α,β-unsaturated ketones and cyclopentenone structures.

The primary absorption of interest is the carbonyl (C=O) stretching vibration. For a typical acyclic α,β-unsaturated ketone, this band appears in the region of 1685-1665 cm⁻¹. However, the incorporation of the carbonyl group within a five-membered ring introduces ring strain, which shifts this frequency to a higher wavenumber. nih.gov For cyclopentenones, the C=O stretch is typically observed around 1720-1700 cm⁻¹. Another key feature is the carbon-carbon double bond (C=C) stretching vibration, which for conjugated systems is found in the 1650-1600 cm⁻¹ region. Additionally, C-H stretching vibrations for the methyl groups (sp³ hybridized carbons) are expected just below 3000 cm⁻¹, while any vinylic C-H stretches (sp² hybridized carbons) would appear just above 3000 cm⁻¹.

Table 1: Predicted Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
Stretching (ν)Carbonyl (C=O)~1700 - 1720Frequency is increased due to five-membered ring strain.
Stretching (ν)Alkene (C=C)~1620 - 1640Represents the conjugated double bond.
Stretching (ν)Alkyl C-H (sp³)~2870 - 2960Corresponds to the various methyl groups.
Bending (δ)Alkyl C-H (sp³)~1375 - 1460Characteristic bending vibrations for methyl groups.

Chromatographic Techniques for Separation, Purity Assessment, and Isomeric Ratio Determination

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas Chromatography (GC) is the foremost technique for analyzing volatile compounds like this compound. It is routinely used in quality control to determine the purity of the compound, with assays typically confirming a purity of 94-95% as the sum of its isomers. crystallography.net

In research and synthesis, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used to determine the isomeric ratio. For instance, a reported synthesis of the compound yielded a mixture with a trans:cis ratio of 85:15, as determined by chromatographic analysis. sci-hub.se The separation is achieved based on the different boiling points and polarities of the two diastereomers. A non-polar or medium-polarity capillary column (e.g., with a phenyl polysiloxane stationary phase) is typically employed. The cis and trans isomers will exhibit different interactions with the stationary phase, leading to different retention times and allowing for their separation and quantification. The existence of GC-MS data in spectral libraries like that of the National Institute of Standards and Technology (NIST) further underscores its role in the definitive identification of this compound. rsc.org

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Separations

While GC is ideal for the direct analysis of the volatile this compound, High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of its non-volatile derivatives or for preparative-scale purification of the isomers. Although specific HPLC methods for this compound are not widely documented in research literature, the principles of chromatography allow for the design of effective separation strategies.

The cis and trans diastereomers possess different three-dimensional shapes and polarities, which can be exploited for separation using normal-phase HPLC. In this mode, a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) are used. The isomer that interacts more strongly with the stationary phase will have a longer retention time, enabling separation. Furthermore, should the individual enantiomers of either the cis or trans isomer be of interest, chiral HPLC using a chiral stationary phase (CSP) would be the method of choice. nih.gov This technique is capable of resolving enantiomers based on the differential formation of transient diastereomeric complexes with the chiral selector of the CSP. crystallography.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Characterization

For the analysis of this compound within highly complex matrices, such as natural product extracts or environmental samples, conventional one-dimensional GC may fail to provide adequate resolution from interfering compounds. Comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power for such challenging analyses. researchgate.net

In a GCxGC system, the effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. scispace.com A typical configuration for a moderately polar compound like a cyclopentenone would involve a non-polar primary column (separating based on volatility/boiling point) and a polar secondary column (separating based on polarity). scispace.com This orthogonal separation mechanism distributes the components across a two-dimensional plane, creating a highly structured chromatogram where compounds of similar chemical classes fall into distinct regions. acs.org While no specific applications of GCxGC to this compound have been reported, this technique would be the ideal method to unambiguously detect and quantify it in complex volatile mixtures, resolving it from potential co-eluting isomers or matrix components.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

As this compound is a liquid at ambient temperatures, its molecular structure cannot be determined directly by single-crystal X-ray crystallography. This definitive technique, which maps electron density to determine the precise three-dimensional arrangement of atoms in a crystal, requires a solid, crystalline sample. Therefore, the structural elucidation of the tetramethylcyclopentenone core using this method relies on the synthesis of solid, crystalline derivatives.

Research has shown that this compound can be used as a reactant to synthesize more complex, chiral pre-ligands. rsc.org In one such study, it was reacted with (R)-3,3′-dilithium-2,2′-bismethoxy-1,1′-bisnaphthalene. The resulting tetramethylcyclopentadienyl-containing products were then used to form titanium(IV) complexes. The molecular structures of several of these final crystalline titanium complexes were successfully determined by single-crystal X-ray diffraction analysis, confirming the covalent framework derived from the initial cyclopentenone reactant. rsc.org For example, the crystal structure of a derivative complex was determined to have an orthorhombic crystal system with a P 21 21 21 space group. researchgate.net This demonstrates how X-ray crystallography, while not applicable to the starting liquid, is a critical tool for verifying the structure of its solid reaction products, thereby indirectly confirming the connectivity of the original compound.

Table 2: Crystal System Data for a Derivative of this compound

ParameterValue researchgate.net
Crystal SystemOrthorhombic
Space GroupP 21 21 21
a (Å)8.4968
b (Å)13.2926
c (Å)24.819
α, β, γ (°)90
Cell Volume (ų)2803.2

Applications and Advanced Research Directions

Catalysis and Ligand Design in Organometallic Chemistry

2,3,4,5-Tetramethyl-2-cyclopentenone is a crucial precursor in the design and synthesis of specialized ligands for organometallic catalysts, which are instrumental in a variety of chemical transformations.

A significant application of this compound is in the synthesis of chiral pre-ligands essential for asymmetric catalysis. researchgate.netnih.gov These pre-ligands, once complexed with a metal center, can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another. This is particularly important in the pharmaceutical industry, where the chirality of a molecule can determine its therapeutic efficacy.

For instance, this compound is utilized in the synthesis of (R)-3,3′-bis(tetramethylcyclopentadienyl)-2,2′-bismethoxy-1,1′-bisnaphthalene and (R)-3-tetramethylcyclopentadienyl-2,2′-bismethoxy-1,1′-bisnaphthalene. researchgate.netnih.gov This is achieved by reacting it with (R)-3,3′-dilithium-2,2′-bismethoxy-1,1′-bisnaphthalene. researchgate.netnih.gov The resulting tetramethylcyclopentadienyl-containing ligands can then be used to create chiral catalysts.

Table 1: Chiral Pre-ligands Synthesized from this compound
Chiral Pre-ligandReactant
(R)-3,3′-bis(tetramethylcyclopentadienyl)-2,2′-bismethoxy-1,1′-bisnaphthalene(R)-3,3′-dilithium-2,2′-bismethoxy-1,1′-bisnaphthalene
(R)-3-tetramethylcyclopentadienyl-2,2′-bismethoxy-1,1′-bisnaphthalene(R)-3,3′-dilithium-2,2′-bismethoxy-1,1′-bisnaphthalene

The development of "constrained geometry" catalysts (CGCs) has been a significant advancement in the field of olefin polymerization. Ligands derived from this compound are instrumental in the formation of these highly efficient catalyst systems.

A notable example involves the "one-pot" synthesis of a bifunctional tetramethylcyclopentadienyl (Me4Cp) phenolate (B1203915) ligand. nih.gov This is achieved through the reaction of 2-bromo-4-methylphenol (B149215) with two equivalents of n-butyllithium, followed by the addition of this compound. nih.gov The resulting product is the bifunctional mono-Cp phenol (B47542) ligand precursor, 2-(tetramethylcyclopentadienyl)-4-methylphenol. nih.gov This precursor is then used in the "one-step" synthesis of the corresponding Titanium(IV) and Zirconium(IV) constrained geometry complexes. nih.gov

Ligands derived from this compound readily form stable complexes with a variety of transition metals, leading to catalytically active species.

Titanium(IV) and Zirconium(IV): The chiral pre-ligands synthesized from this compound, such as the (R)-cyclopentadienyl-binaphthoxy derivatives, can be treated with butyllithium (B86547) and trimethylsilyl (B98337) chloride, and subsequently with titanium tetrachloride, to form chiral Titanium(IV) complexes. nih.gov These complexes have shown moderate catalytic activities for the polymerization of propylene (B89431) and 1-hexene, as well as for ethylene (B1197577)/1-hexene copolymerization. nih.gov Similarly, the bifunctional mono-Cp phenol ligand precursor can be reacted with Ti(CH2Ph)4 and Zr(CH2Ph)4 to generate the corresponding Titanium(IV) and Zirconium(IV) complexes. nih.gov

Iridium(III) and Ruthenium(II): The tetramethylcyclopentadienyl ligand, which is a derivative of this compound, is a common component in various Iridium(III) and Ruthenium(II) catalysts. While the direct synthesis from the cyclopentenone is not always explicitly detailed in all literature, the prevalence of the tetramethylcyclopentadienyl moiety in these catalysts highlights the indirect importance of its precursor. These complexes are active in a range of catalytic reactions, including transfer hydrogenation and other organic transformations.

Table 2: Transition Metal Complexes with Ligands Derived from this compound
Transition MetalType of ComplexCatalytic Application
Titanium(IV)Chiral (R)-cyclopentadienyl-binaphthoxy complexesOlefin polymerization
Zirconium(IV)Constrained geometry complexesOlefin polymerization
Iridium(III)Half-sandwich and other complexesAsymmetric catalysis, transfer hydrogenation
Ruthenium(II)Half-sandwich and other complexesTransfer hydrogenation, various organic transformations

Role in the Synthesis of Complex Organic Molecules

Beyond its role in catalysis, this compound serves as a valuable starting material for the total synthesis of complex natural products and as an intermediate in the production of functional materials.

Cyclopentenone derivatives are well-established precursors in the synthesis of triquinane sesquiterpenoids, a class of natural products characterized by a fused three-ring system of five-membered rings. While the direct use of this compound in the total synthesis of specific triquinane sesquiterpenoids is not extensively documented in readily available literature, the general synthetic strategies often rely on the versatile reactivity of the cyclopentenone core. These strategies include various annulation and rearrangement reactions to construct the intricate triquinane skeleton. The substituted nature of this compound makes it a potentially valuable starting material for accessing highly substituted triquinane targets.

This compound is recognized as an important intermediate in the synthesis of functional materials and specialty chemicals. nih.gov Its reactivity allows for its incorporation into larger molecular frameworks, leading to materials with specific desired properties. For example, its derivatives can be used in the production of high-performance polymers and other advanced materials. The cyclopentenone moiety can be modified through various organic reactions to introduce different functionalities, making it a versatile building block for a wide range of chemical products.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools to investigate the properties and reactivity of this compound at an atomic and electronic level. These in silico methods offer insights that complement experimental findings and guide further research.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most energetically favorable pathways.

One area where such calculations are particularly relevant is in understanding cycloaddition reactions, a common transformation for cyclopentenones. For instance, the Nazarov cyclization, which is a key reaction for the synthesis of cyclopentenones, involves a 4π-electrocyclic ring closure of a pentadienyl cation. nih.gov Density Functional Theory (DFT) computations can be employed to model this process, providing insights into the stereoselectivity of the reaction and the influence of substituents, such as the four methyl groups in this compound, on the reaction barrier and product distribution. nih.gov

Furthermore, computational studies on the reactions of simpler cyclopentenone derivatives with radicals, such as the hydroxyl (OH) radical, have shown that both addition to the double bond and hydrogen abstraction are possible mechanisms. nih.govresearchgate.net Quantum chemical calculations can predict the activation barriers for these competing pathways, helping to understand the atmospheric chemistry and degradation of such compounds. For this compound, these calculations could predict which of the methyl hydrogens are more susceptible to abstraction.

A hypothetical reaction mechanism that could be studied for this compound is its reaction with a nucleophile. The table below illustrates the type of data that quantum chemical calculations can provide for such a study.

Computational MethodParameter CalculatedSignificance in Mechanism Elucidation
DFT (e.g., B3LYP/6-31G)Transition State GeometryProvides the 3D structure of the highest energy point along the reaction coordinate.
DFT (e.g., B3LYP/6-31G)Activation Energy (ΔG‡)Determines the kinetic feasibility of the reaction pathway.
CCSD(T)Reaction Enthalpy (ΔH)Indicates whether the reaction is exothermic or endothermic.
IRC (Intrinsic Reaction Coordinate)Minimum Energy PathConfirms that the transition state connects the reactants and products.

Electronic Structure Analysis and Reactivity Predictions (e.g., Fukui Functions, Electrostatic Potential Maps)

The electronic structure of this compound dictates its reactivity. Computational methods can be used to analyze this structure and predict how the molecule will interact with other chemical species.

Fukui Functions are a key concept in conceptual DFT that help to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. For this compound, the condensed Fukui functions can be calculated for each atom to predict the most likely sites of attack.

f+(r) : Predicts the site for nucleophilic attack (where an electron is added). For an α,β-unsaturated ketone, this is expected to be significant at the β-carbon of the enone system.

f-(r) : Predicts the site for electrophilic attack (where an electron is removed). The carbonyl oxygen is a likely site for this type of interaction.

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution in a molecule. chemicalbook.com These maps are generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the ESP map would likely show a region of high negative potential around the carbonyl oxygen and regions of positive potential near the carbonyl carbon and the β-carbon.

The following table summarizes the predicted reactive sites in this compound based on these computational tools.

Reactivity DescriptorPredicted Site of Nucleophilic AttackPredicted Site of Electrophilic Attack
Fukui Function (f+)β-carbon (C4)-
Fukui Function (f-)-Carbonyl Oxygen
Electrostatic Potential MapCarbonyl Carbon and β-carbon (C4)Carbonyl Oxygen

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the cyclopentenone ring is relatively rigid, the methyl groups of this compound can rotate, and the ring itself can exhibit some degree of puckering. researchgate.netMolecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations and the energy barriers between them.

For this compound, MD simulations could be used to study the pseudorotation of the cyclopentane (B165970) ring, which describes the continuous puckering of the five-membered ring. koeichem.comresearchgate.net The simulations would reveal whether the molecule prefers an "envelope" or "twist" conformation and how the methyl substituents influence this preference.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box, one can observe how it interacts with solvent molecules. This can provide insights into its solubility and how the solvent might influence its reactivity. Furthermore, simulations of multiple this compound molecules can shed light on its bulk properties and how the molecules pack in the liquid or solid state.

Exploration of Biological Activities of Derivatives and Related Compounds

While this compound itself is primarily a synthetic intermediate, its derivatives and related compounds have been explored for various biological activities.

Investigation of Anticancer Properties of Transition Metal Complexes Derived from this compound

This compound can be used as a precursor to synthesize tetramethylcyclopentadienyl (Cp') ligands. These ligands can then be coordinated to transition metals to form organometallic complexes. A number of cyclopentadienyl-metal complexes have shown promise as anticancer agents. researchgate.net

For example, cobalt(III)-cyclopentadienyl complexes have been shown to exhibit high cytotoxicity in various human cancer cell lines, including colorectal, ovarian, and breast cancer. researchgate.net The proposed mechanisms of action for these types of complexes include the production of reactive oxygen species (ROS), induction of apoptosis and autophagy, and disruption of the mitochondrial membrane. researchgate.net

While specific studies on the anticancer properties of transition metal complexes derived directly from this compound are not extensively reported in the literature, the known activity of similar cyclopentadienyl (B1206354) complexes suggests that this is a promising area for future research. The synthesis of a cobalt(I) complex from this compound has been reported, although its biological activity was evaluated in the context of ethylene polymerization catalysis.

The table below provides examples of transition metals that are often used in the development of anticancer complexes.

Transition MetalCommon Oxidation State in Anticancer ComplexesExample of a Known Anticancer Drug or Complex Type
Platinum+2, +4Cisplatin, Carboplatin
Ruthenium+2, +3NAMI-A, KP1019
Cobalt+2, +3Cobalt(III)-Schiff base complexes, Cobalt(III)-cyclopentadienyl complexes researchgate.net
Titanium+4Titanocene dichloride

Role as a Pharmaceutical Intermediate in Laboratory Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. Its functionalized five-membered ring structure makes it a useful building block in organic synthesis.

One significant application of cyclopentenone derivatives is in the synthesis of carbocyclic nucleosides . These are nucleoside analogues in which the furanose sugar ring is replaced by a cyclopentane or cyclopentene (B43876) ring. Carbocyclic nucleosides are an important class of antiviral agents because they are often resistant to enzymatic degradation. For instance, carbocyclic nucleosides have been synthesized and tested for activity against various viruses, including orthopoxviruses and SARS-CoV. nih.gov While the direct use of this compound in the synthesis of approved antiviral drugs is not documented, its structural motif is relevant to the development of these types of compounds. The synthesis of carbocyclic nucleoside analogues often involves the construction of a substituted cyclopentane ring, a structure that can be derived from cyclopentenone precursors.

The use of this compound as a starting material for chiral pre-ligands also highlights its role as a pharmaceutical intermediate. These chiral ligands are crucial for asymmetric catalysis, a key technology in the synthesis of enantiomerically pure pharmaceuticals.

Emerging Research Areas and Interdisciplinary Applications

The compound this compound is transitioning from a well-established synthetic intermediate to a versatile building block in a variety of advanced and interdisciplinary research fields. Its unique structural features are being leveraged to explore novel applications in catalysis, materials science, and medicinal chemistry.

A significant area of emerging research lies in the field of organometallic chemistry and catalysis . The cyclopentenone moiety serves as a precursor to the tetramethylcyclopentadienyl (Cp) ligand, a critical component in the synthesis of highly effective catalysts. Researchers are actively exploring the catalytic efficiencies of these derivative complexes in a range of organic transformations. For instance, organometallic complexes featuring Cp ligands derived from this compound are being investigated for their potential in asymmetric catalysis, a field with profound implications for the pharmaceutical and fine chemical industries.

In the realm of materials science , this compound is recognized as a valuable functional material intermediate. unilongmaterial.com Current research is focused on incorporating this molecule into the backbone of novel polymers and functional materials. The objective is to harness the inherent properties of the cyclopentenone ring to develop materials with tailored thermal, optical, and electronic characteristics. The exploration of its derivatives for applications in areas such as organic light-emitting diodes (OLEDs) and specialized polymers is an active area of investigation, although detailed public-domain data on the performance of these materials is still emerging.

The intersection of chemistry and biology, particularly in medicinal chemistry and drug discovery , represents another promising frontier. The cyclopentenone ring is a structural motif present in a number of naturally occurring bioactive compounds. nih.gov This has spurred investigations into the pharmacological potential of synthetic derivatives of this compound. Research is underway to synthesize and screen novel compounds based on this scaffold for a variety of therapeutic targets, including anti-inflammatory and anti-proliferative agents. While the broader class of cyclopentenones has shown biological activity, specific research into the bioactivity of this compound derivatives is a developing field.

The following table summarizes key research findings in these emerging areas:

Research AreaSpecific ApplicationKey Research FindingsReferences
Organometallic CatalysisPrecursor to Tetramethylcyclopentadienyl (Cp) Ligands for Lanthanide ComplexesCp ligands derived from this compound have been shown to stabilize divalent lanthanide ions (Ln(II)) across the series in [K(2.2.2-cryptand)][(C5Me4H)3Ln] complexes. This is significant as it expands the range of ligands suitable for stabilizing these reactive species. acs.org
Materials ScienceFunctional Material IntermediateIdentified as an important intermediate for functional materials, suggesting its potential for incorporation into advanced polymers and other materials. Specific performance data for these materials is an active area of industrial and academic research. unilongmaterial.com
Medicinal ChemistryScaffold for Bioactive Compound SynthesisThe cyclopentenone core is a known pharmacophore. A novel series of cyclopentenone derivatives (not specifically from this compound) have been synthesized and evaluated for their anti-cancer properties against colon and lung cancer cell lines. This highlights the potential of this class of compounds in drug discovery. researchgate.net

Conclusion and Future Outlook

Summary of Key Academic Contributions and Research Advancements

Research surrounding 2,3,4,5-tetramethyl-2-cyclopentenone and its derivatives has established this class of compounds as valuable intermediates in various fields of chemical synthesis. A significant academic contribution has been the development of synthetic routes to access this substituted cyclopentenone core, which serves as a foundational building block. chemicalbook.comchemicalbook.com The compound is recognized as an important intermediate for pharmaceuticals and functional materials. chemicalbook.comchemicalbook.com

Key advancements are particularly notable in the field of catalysis and stereoselective synthesis. For instance, this compound has been utilized in the synthesis of complex chiral pre-ligands. It plays a crucial role in the "one-pot" synthesis of bifunctional cyclopentadienyl (B1206354) phenolate (B1203915) ligands, which are precursors to titanium(IV) and zirconium(IV) complexes used in catalyst systems. chemicalbook.com The broader family of cyclopentenone derivatives are versatile intermediates for biologically significant molecules, including prostaglandins (B1171923) and carbocyclic nucleosides, highlighting the strategic importance of synthetic methods that produce these five-membered rings. acs.orgresearchgate.net Research into cyclopentenone synthesis is an active area, with numerous methods like Nazarov cyclizations and Pauson-Khand reactions being continuously refined. organic-chemistry.org

Identification of Remaining Research Challenges and Unexplored Avenues

Despite the progress made, several research challenges and unexplored avenues remain. A primary challenge lies in the stereoselective synthesis of polysubstituted cyclopentenones like this compound. Achieving precise control over the multiple stereocenters in the cyclopentenone ring is a complex task, and the development of efficient, highly stereoselective synthetic methods continues to be a significant goal. acs.orgnih.gov While various synthetic strategies for the cyclopentenone core exist organic-chemistry.org, optimizing these for scalability, efficiency, and atom economy for this specific, highly substituted derivative presents an ongoing challenge.

A major unexplored avenue is the investigation of the compound's own chemical and physical properties beyond its role as a synthetic precursor. While its utility as an intermediate is documented chemicalbook.comchemicalbook.com, there is a lack of comprehensive studies on its reactivity, photochemical behavior, or potential biological activity. The photochemistry of heterocyclic systems can be complex and lead to a diversity of useful products, suggesting that the photochemical transformations of this compound are a rich, unexamined area of research. mdpi.com Furthermore, while cyclopentenone derivatives are known to be biologically active google.com, the specific bioactivity of this tetramethylated variant has not been thoroughly explored.

Projected Impact on Fundamental Organic Chemistry and Applied Sciences

The future impact of this compound is projected to be significant in both fundamental and applied chemistry. In fundamental organic chemistry, the development of novel synthetic routes to this and other highly substituted cyclopentenones will continue to drive innovation in reaction methodology, particularly in stereoselective synthesis and catalysis. acs.orgorganic-chemistry.org Understanding the reactivity of its sterically hindered framework could provide new insights into reaction mechanisms and conformational analysis.

In applied sciences, the impact is expected to be most prominent in materials science and medicinal chemistry. As a precursor for functional materials and polymers, new synthetic methodologies could lead to novel materials with specific, tailored properties. ontosight.ai Its role as a pharmaceutical intermediate suggests that advancements in its synthesis could streamline the production of new therapeutic agents. chemicalbook.comchemicalbook.com Given that the cyclopentenone nucleus is a core structure in many biologically active compounds with potential anticancer properties google.comresearchgate.net, future research could focus on using this compound as a scaffold to generate libraries of new compounds for drug discovery programs. Its use in creating sophisticated catalyst ligands also points to a continuing impact on the development of more efficient and selective industrial chemical processes. chemicalbook.com

Q & A

Q. What are the key considerations for synthesizing 2,3,4,5-Tetramethyl-2-cyclopentenone in a laboratory setting?

Methodological Answer: Synthesis typically involves aldol condensation or cyclization of methyl-substituted precursors under controlled conditions. Key steps include:

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) or Brønsted acids to promote cyclization while minimizing side reactions.
  • Temperature Control : Maintain reaction temperatures between 80–120°C to balance reaction rate and product stability.
  • Isomer Management : Monitor stereochemical outcomes due to potential cis-trans isomerism (mixtures are common, as noted in ).
  • Purification : Employ fractional distillation or column chromatography to isolate the product from byproducts like unreacted ketones or oligomers .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

Methodological Answer: A multi-technique approach is critical:

  • IR Spectroscopy : Identify the carbonyl (C=O) stretch near 1700–1750 cm⁻¹ and C=C stretches at ~1600 cm⁻¹. Compare with reference spectra for cyclopentenones ().
  • NMR Analysis :
    • ¹H NMR : Look for vinyl protons (δ 5.0–6.0 ppm) and methyl groups (δ 1.0–1.5 ppm).
    • ¹³C NMR : Confirm the ketone carbon (δ ~200 ppm) and sp² carbons (δ 120–140 ppm).
  • Mass Spectrometry : Validate molecular ion peaks (M⁺) at m/z 138 and fragmentation patterns (e.g., loss of methyl groups) .

Q. What safety protocols are essential when handling this compound due to its flammability and reactivity?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (e.g., N₂ or Ar) to prevent oxidation or moisture absorption ().
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Fire Safety : Avoid open flames; use CO₂ or dry chemical extinguishers for fires (flammable liquid class, per ).
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

Advanced Research Questions

Q. What experimental strategies can be employed to resolve cis-trans isomerism in this compound derivatives?

Methodological Answer:

  • Chromatographic Separation : Use chiral stationary phases in HPLC or GC to separate isomers. Optimize mobile phase polarity (e.g., hexane/ethyl acetate gradients).
  • Crystallization : Leverage differences in solubility by cooling saturated solutions in ethanol or acetone.
  • Dynamic NMR : Analyze coalescence temperatures to study isomer interconversion kinetics .

Q. How can computational chemistry methods aid in predicting the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity with dienes.
  • Transition State Analysis : Use software like Gaussian or ORCA to simulate activation energies and stereochemical outcomes.
  • Solvent Effects : Apply COSMO-RS models to assess solvent polarity impacts on reaction rates .

Q. What methodologies are recommended for analyzing contradictory data in thermal stability studies of this compound under varying atmospheric conditions?

Methodological Answer:

  • Control Experiments : Replicate studies under inert (N₂) vs. oxidizing (O₂) atmospheres using differential scanning calorimetry (DSC).
  • Statistical Validation : Apply ANOVA to assess significance of degradation rate variations.
  • Hypothesis Testing : Investigate side reactions (e.g., peroxide formation) via FTIR or GC-MS to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.